molecular formula C3F9N B14755416 (Heptafluoropropyl)difluoroamine CAS No. 423-32-5

(Heptafluoropropyl)difluoroamine

Cat. No.: B14755416
CAS No.: 423-32-5
M. Wt: 221.02 g/mol
InChI Key: HQBCITPSUTXPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Heptafluoropropyl)difluoroamine is a fluorinated organic compound known for its unique chemical properties and applications It is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptafluoropropyl)difluoroamine typically involves the fluorination of appropriate precursor compounds. One common method is the direct fluorination of perfluoroaniline substrates using fluorine gas in a continuous flow reactor. This method allows for efficient and controlled fluorination, minimizing the risks associated with handling highly reactive fluorine gas .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow techniques. These methods offer advantages such as high throughput, reduced waste, and improved safety. The use of parallel multi-channel flow reactors enables the large-scale production of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Heptafluoropropyl)difluoroamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various fluorinated derivatives and intermediates useful in further chemical synthesis .

Scientific Research Applications

(Heptafluoropropyl)difluoroamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Heptafluoropropyl)difluoroamine involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing nature of fluorine enhances the compound’s reactivity and stability. This allows it to participate in various chemical reactions, influencing molecular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Heptafluoropropyl)difluoroamine is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds .

Properties

CAS No.

423-32-5

Molecular Formula

C3F9N

Molecular Weight

221.02 g/mol

IUPAC Name

N,N,1,1,2,2,3,3,3-nonafluoropropan-1-amine

InChI

InChI=1S/C3F9N/c4-1(5,2(6,7)8)3(9,10)13(11)12

InChI Key

HQBCITPSUTXPTN-UHFFFAOYSA-N

Canonical SMILES

C(C(N(F)F)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.